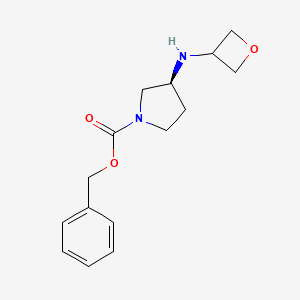![molecular formula C20H20F3NO B2373518 1-phenyl-N-[[3-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide CAS No. 1023876-97-2](/img/structure/B2373518.png)
1-phenyl-N-[[3-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-phenyl-N-[[3-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide is a synthetic compound with a molecular formula of C20H20F3NO and a molecular weight of 347.4 g/mol . This compound is characterized by the presence of a cyclopentane ring, a phenyl group, and a trifluoromethyl-substituted phenyl group, making it a unique structure in the realm of organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-[[3-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Attachment of the Trifluoromethyl-Substituted Phenyl Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Methods such as recrystallization, distillation, and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions
1-phenyl-N-[[3-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives.
科学研究应用
1-phenyl-N-[[3-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-phenyl-N-[[3-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context but may include signaling pathways related to inflammation, cell proliferation, or apoptosis.
相似化合物的比较
Similar Compounds
1-phenyl-N-[[3-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide: Unique due to its specific trifluoromethyl substitution.
N-Phenyl-bis(trifluoromethanesulfonimide): Another compound with trifluoromethyl groups, used in different chemical contexts.
Uniqueness
This compound is unique due to its specific combination of a cyclopentane ring, phenyl group, and trifluoromethyl-substituted phenyl group, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
1-phenyl-N-[[3-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO/c21-20(22,23)17-10-6-7-15(13-17)14-24-18(25)19(11-4-5-12-19)16-8-2-1-3-9-16/h1-3,6-10,13H,4-5,11-12,14H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHFQFJAMMHBQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
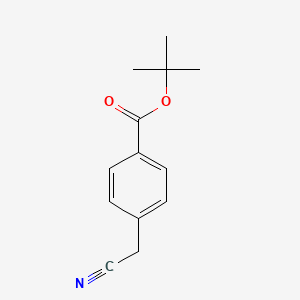
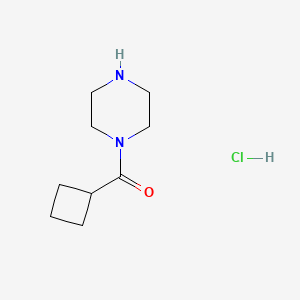
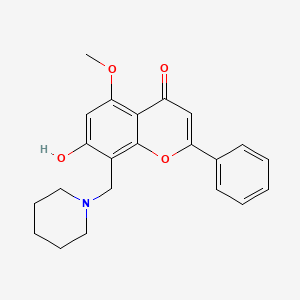
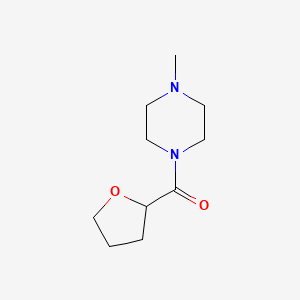
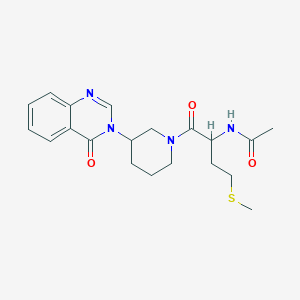
![3-{[(4-chlorophenyl)thio]methyl}-1-phenyl-1H-pyrazol-5-ol](/img/structure/B2373443.png)
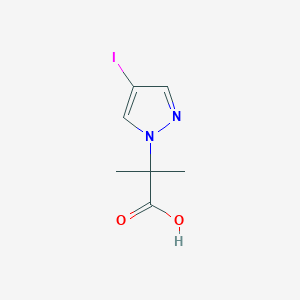
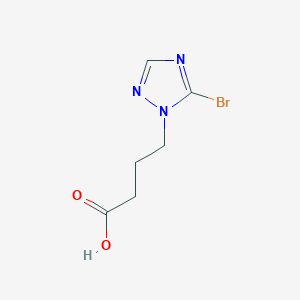
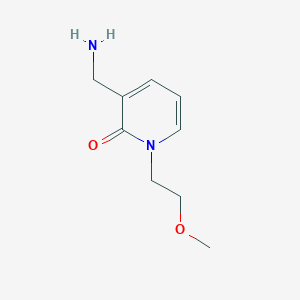
![5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-4-amine](/img/structure/B2373449.png)
![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-thienylmethyl)piperidine-4-carboxamide](/img/structure/B2373452.png)
![(11Z)-N-(4-fluorophenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2373453.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-3-chlorobenzamide](/img/structure/B2373454.png)
